5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
5-iodo-1-methyl-3-(trifluoromethyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3IN3/c1-12-4(9)2(10)3(11-12)5(6,7)8/h10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCHPJAQPZXVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula : CHFNI
Molecular Weight : 291.016 g/mol
CAS Number : 2092046-65-4
IUPAC Name : 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Biological Activity Overview
The biological activity of 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine has been investigated in various contexts, primarily focusing on its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, a study evaluated the compound's effectiveness against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The results demonstrated that this compound has an IC value of approximately 10 µM against HeLa cells, indicating moderate cytotoxicity.
| Cell Line | IC (µM) | Effectiveness |
|---|---|---|
| HeLa | 10 | Moderate |
| Caco-2 | 8 | High |
2. Anti-inflammatory Effects
In vitro studies have shown that 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
3. Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results indicate that it has a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
The exact mechanism through which 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Case Studies
Several case studies have been documented regarding the application of this compound in drug development:
-
Case Study on Anticancer Properties :
- A research team synthesized several pyrazole derivatives, including 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, and tested them against a panel of cancer cell lines. The study concluded that modifications in the pyrazole structure significantly influenced cytotoxicity.
-
Case Study on Inflammation :
- In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced edema and inflammatory markers in animal models, highlighting its therapeutic potential in inflammatory conditions.
Scientific Research Applications
Medicinal Chemistry
5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine has been studied for its potential as a pharmaceutical agent due to its unique structural features that may enhance biological activity.
Case Study: Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties. The incorporation of trifluoromethyl and iodo groups may enhance the compound's ability to inhibit specific cancer cell lines, making it a candidate for further development in cancer therapeutics .
Agrochemical Development
The compound's structure suggests potential use in developing herbicides or fungicides. The trifluoromethyl group can improve the lipophilicity of the molecule, enhancing its absorption and efficacy in plant systems.
Case Study: Herbicidal Activity
Studies have shown that similar pyrazole compounds can act as effective herbicides by inhibiting key enzymes in plant growth pathways. The application of 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine in this context could lead to the development of novel herbicides with improved selectivity and reduced environmental impact .
Biochemical Research
The compound may serve as a tool in biochemical assays, particularly for studying enzyme inhibition or receptor binding due to its ability to modify biological interactions.
Case Study: Enzyme Inhibition Studies
Research involving pyrazole derivatives has demonstrated their capacity to inhibit specific enzymes involved in metabolic pathways. This characteristic could be leveraged to explore metabolic diseases or drug interactions .
Comparison with Similar Compounds
Research Findings and Data Tables
Physicochemical Properties
Preparation Methods
Electrophilic Iodination
A representative procedure involves reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 equiv) with NIS (1.2 equiv) in dichloromethane at 0–5°C for 12 hours. The reaction is quenched with sodium thiosulfate, yielding the iodinated product with 72% efficiency. Kinetic studies indicate that electron-withdrawing groups (e.g., trifluoromethyl) enhance the electrophilic attack at C5.
Metal-Mediated Halogen Exchange
Trifluoromethyl Group Installation
The trifluoromethyl group at C3 is introduced via:
-
Nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃).
-
Electrophilic trifluoromethylation with Umemoto’s reagent or Togni’s reagent.
A optimized protocol employs Togni’s reagent (1.5 equiv) and CuI (10 mol%) in acetonitrile at 60°C, affording 85% yield of the trifluoromethylated intermediate. The reaction proceeds via a radical mechanism, confirmed by ESR spectroscopy.
Methylation and Amination
N-Methylation
Quaternization of the pyrazole nitrogen is achieved using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃). Reaction in acetone at reflux for 6 hours provides 90% conversion.
C4 Amination
Direct amination at C4 is accomplished via Buchwald-Hartwig coupling using palladium catalysts. For instance, treating 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole with ammonia gas and Pd(OAc)₂/Xantphos in toluene at 100°C yields the amine derivative in 63% yield.
Industrial-Scale Considerations
Large-scale synthesis faces challenges in iodine handling and byproduct management. Continuous-flow systems mitigate these issues by improving heat transfer and reducing reaction times. A pilot-scale setup using microreactors achieves 92% purity with <2% residual iodine.
Table 2: Optimization of Industrial Parameters
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time (h) | 12 | 2.5 |
| Yield (%) | 72 | 88 |
| Byproduct Formation (%) | 15 | 5 |
Purification and Characterization
Purification via column chromatography (silica gel, hexane/EtOAc 4:1) isolates the target compound in >98% purity. Characterization data includes:
Q & A
Q. Methodological Focus
- NMR : NMR detects trifluoromethyl group environments (δ ≈ -60 to -65 ppm). NMR identifies coupling between the methyl group (δ 2.2–2.3 ppm) and pyrazole protons .
- X-ray Crystallography : ORTEP-3 visualizes steric effects of the bulky iodo substituent and confirms planarity of the pyrazole ring .
- DFT Calculations : B3LYP/6-311+G(d,p) models predict charge distribution, showing electron-withdrawing effects of CF and iodine on the amine group’s basicity .
How can researchers design bioactivity assays for this compound, considering its structural analogs?
Q. Advanced Research Focus
- Antimicrobial Testing : Follow protocols for pyrazole derivatives, such as microdilution assays against Mycobacterium tuberculosis (MIC determination) or Gram-positive bacteria, using 96-well plates and resazurin viability indicators .
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells, comparing IC values with non-iodinated analogues to assess iodine’s role in selectivity .
- Target Identification : Molecular docking (AutoDock Vina) against M. tuberculosis enoyl-ACP reductase or bacterial topoisomerase IV predicts binding modes .
What strategies mitigate challenges in scaling up the synthesis of iodinated pyrazoles?
Q. Industrial-Academic Crossover
- Solvent Optimization : Replace THF with cyclopentyl methyl ether (CPME) for safer, higher-yielding iodination at room temperature .
- Catalyst Recycling : Palladium-catalyzed steps (e.g., Buchwald-Hartwig amination) benefit from immobilized catalysts to reduce metal leaching .
- Process Analytical Technology (PAT) : In-line FTIR monitors iodine incorporation in real time, ensuring reaction completion and reducing purification steps .
How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
Q. Mechanistic Focus
- Suzuki-Miyaura Coupling : The iodine atom acts as a leaving group, enabling aryl boronic acid coupling at position 5. Use Pd(PPh)/KCO in DMF/HO (80°C) for efficient turnover .
- Competing Pathways : Competing protodeiodination can occur; adding silver additives (AgCO) suppresses this side reaction .
- DFT Insights : Calculations show lower activation energy for oxidative addition at iodine compared to bromo analogues, enhancing reaction rates .
What are the best practices for resolving discrepancies between computational predictions and experimental bioactivity data?
Q. Data Contradiction Analysis
- Solvent Effects : Adjust COSMO-RS solvation models in simulations to account for DMSO’s impact on compound solubility .
- Metabolite Interference : LC-MS/MS identifies deiodinated metabolites that may reduce observed activity in vitro .
- Protein Flexibility : Use molecular dynamics (GROMACS) to model target protein conformational changes missed in rigid docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
